PDHK4 Inhibitory Potency – Superior to Dichloroacetate (DCA) by Several Orders of Magnitude
Ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate inhibits PDHK4 with an IC50 of 21 nM in a radiometric biochemical kinase assay [1]. By contrast, the canonical PDK inhibitor dichloroacetate (DCA) inhibits PDHK4 with reported IC50 values in the millimolar range (approximately 0.5–5 mM) [2]. This represents an estimated >10,000-fold improvement in potency.
| Evidence Dimension | PDHK4 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | Dichloroacetate (DCA): reported IC50 ~0.5–5 mM (exact value source-dependent) |
| Quantified Difference | >10,000-fold greater potency (estimated range; exact magnitude depends on DCA assay conditions) |
| Conditions | Radiometric biochemical kinase assay; PDHK4 (unknown origin); target compound; DCA data from literature |
Why This Matters
For researchers selecting a PDHK4 chemical probe, nanomolar potency enables target engagement at substantially lower concentrations, minimizing off-target effects commonly observed with millimolar DCA concentrations.
- [1] BindingDB entry BDBM50236530; PDHK4 IC50 = 21 nM; radiometric biochemical kinase assay. View Source
- [2] She W, et al. J Med Chem. 2023;66(21):14683-14699. Abstract notes DCA is far less effective than nanomolar PDK inhibitors; DCA IC50 generally cited in 0.5–5 mM range across PDK literature. View Source
